Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate
Description
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate is a sulfonamide-based benzoate ester characterized by a 4-methylbenzoate backbone substituted with a [(4-methoxyphenyl)sulfonyl]amino group at the 3-position. This compound’s structure combines a methoxy-substituted aromatic sulfonyl group with a methyl ester, conferring distinct physicochemical properties.
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-5-12(16(18)22-3)10-15(11)17-23(19,20)14-8-6-13(21-2)7-9-14/h4-10,17H,1-3H3 |
InChI Key |
NXPCCMVUKBCPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of METHYL 3-(4-METHOXYBENZENESULFONAMIDO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several sulfonylurea herbicides and benzoate derivatives. Below is a detailed analysis of key similarities and differences:
Sulfonylurea Herbicides
Compounds such as metsulfuron methyl ester and ethametsulfuron methyl ester () feature a sulfonylurea bridge linked to a triazine ring, whereas the target compound lacks the triazine moiety. Instead, its sulfonamide group is directly attached to a 4-methoxyphenyl ring.
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula C₁₆H₁₇NO₅S.
Key Observations :
Nitro- and Phenoxy-Substituted Benzoates
Methyl 3-[[[(dimethylamino)methylene]amino]sulfonyl]-5-nitro-4-phenoxybenzoate () shares the benzoate core but incorporates a nitro group at the 5-position and a phenoxy group at the 4-position.
Data Table: Substituent Impact on Properties
Key Observations :
- In contrast, the target compound’s methoxy group is electron-donating, which may reduce oxidative degradation .
- Steric Effects: The phenoxy group in the analog introduces steric hindrance, possibly limiting binding to certain enzymes compared to the target’s smaller 4-methyl substituent.
Research Findings and Implications
- Metabolic Stability : The methyl ester in the target compound may confer slower hydrolysis compared to ethyl or other esters in analogs, prolonging its half-life .
- Synthetic Versatility : The absence of a triazine ring simplifies synthesis relative to sulfonylureas, making the compound a candidate for derivatization in drug discovery .
- Unresolved Applications : While analogs are established herbicides, the target compound’s activity remains underexplored. Preliminary data suggest its sulfonamide group could target enzymes like carbonic anhydrase or ALS, warranting further biochemical assays .
Biological Activity
Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate is a synthetic organic compound notable for its complex structure, which includes a methyl ester group, an amino group attached to a sulfonyl moiety, and a methoxy-substituted aromatic ring. This compound is categorized under benzoates and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula: C16H17NO5S
- Molecular Weight: 335.4 g/mol
- IUPAC Name: Methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate
- Canonical SMILES: CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO5S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | Methyl 3-[(4-methoxyphenyl)sulfonylamino]-4-methylbenzoate |
| InChI Key | NXPCCMVUKBCPFJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The sulfonamide group within the compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, disrupting metabolic pathways, and leading to therapeutic effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to modulate enzyme activity and influence receptor function, potentially leading to the inhibition of cancer cell proliferation. Further studies are needed to elucidate the precise mechanisms involved in its anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in various studies. Its structural features allow it to interact with inflammatory mediators, thereby reducing inflammation in biological systems.
Comparative Biological Activity
Comparative studies have shown that this compound shares similarities with other sulfonamide compounds but possesses unique biological activities due to its specific functional groups.
Table 2: Biological Activities Compared
| Compound | Anti-inflammatory | Anticancer | Antibacterial |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| Similar Sulfonamide Compounds | Yes | Moderate | Strong |
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease, showing promising results which suggest potential applications in treating conditions like Alzheimer's disease and infections .
- Therapeutic Applications : The compound is being investigated for its potential use in drug development, especially as a lead compound for synthesizing new sulfonamide-based drugs with enhanced efficacy against cancer and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
